Selenobiotin

Übersicht

Beschreibung

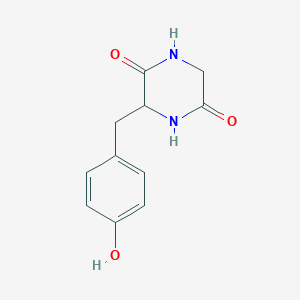

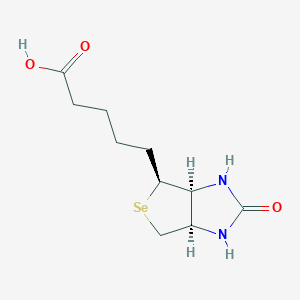

Selenobiotin is a compound with the molecular formula C10H16N2O3Se . It is a variant of biotin where a selenium atom is incorporated into the structure . It is known to have a molecular weight of 291.22 g/mol .

Synthesis Analysis

Selenoproteins, which include selenobiotin, are synthesized in cells through a unique mechanism that involves specific enzymes and factors. This process directly depends on selenium intake . The RNA of transported selenocysteine (tRNA [Ser]Sec) combines with serine and is acylated to form Ser-tRNA [Ser]Sec .

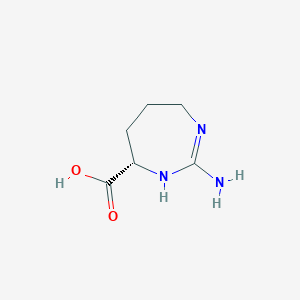

Molecular Structure Analysis

Selenobiotin contains a total of 33 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .

Chemical Reactions Analysis

Selenoproteins, including selenobiotin, act as antioxidant warriors for various biological processes such as thyroid regulation, male fertility enhancement, and anti-inflammatory actions . They also participate indirectly in the mechanism of wound healing as oxidative stress reducers .

Physical And Chemical Properties Analysis

Selenobiotin has a molecular weight of 291.22 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Selenobiotin has been explored for its potential in therapeutic interventions . Its antioxidant properties make it a candidate for protecting cells from oxidative stress related to various diseases . Additionally, selenobiotin’s role in enhancing the efficacy of chemotherapeutic drugs and modulating immune responses in cancer therapy is under investigation .

Environmental Science

In environmental science, selenobiotin is studied for its role in plant ecosystems . It’s known to improve plant growth and nutritional quality , and can be used to biofortify crops with selenium, an essential micronutrient . Moreover, selenobiotin’s involvement in soil–plant–microbe interactions is crucial for understanding selenium cycling in the environment .

Food Technology

Selenobiotin is significant in food technology for its nutraceutical properties . It’s used to enrich foods with selenium, thereby enhancing their nutritional value. Research is ongoing to develop selenium-enriched functional foods that can contribute to human health by providing essential selenium in the diet .

Agriculture

In agriculture, selenobiotin is utilized to improve crop yield and quality . Its application in animal husbandry is also notable, where it’s used to enrich animal feed , thereby improving the selenium content of animal-derived food products .

Pharmaceuticals

Selenobiotin’s role in pharmaceuticals is being explored for its antioxidant and anticancer activities . It’s a component of selenium-based drugs that are being developed to combat a range of diseases, including cancer . Its potential in drug delivery systems and as a pharmacological agent is also a subject of research .

Nanotechnology

In nanotechnology, selenobiotin contributes to the synthesis of selenium nanoparticles (SeNPs) , which have applications in drug delivery , imaging , and sensing . SeNPs are known for their biocompatibility and low toxicity , making them suitable for biomedical applications .

Chemical Engineering

Selenobiotin is involved in the biosynthesis and engineering of selenoproteins , which are crucial for various industrial enzymes and biocatalysts. The delivery of these selenoproteins to mammalian cells is a key area of research in synthetic biology .

Material Science

In material science, selenobiotin is part of the research into developing selenium-based materials for their unique properties, such as high photoconductivity and catalytic activity . These materials have potential applications in electronics , sensing , and catalysis .

Wirkmechanismus

Target of Action:

Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. Selenobiotin specifically interacts with these receptors, which play a crucial role in its mode of action .

Zukünftige Richtungen

The regulation of selenoproteins in response to a variety of pathophysiological conditions and cellular stressors, including selenium levels, oxidative stress, replicative senescence, or cancer, awaits further detailed investigation . The sequence of events leading Sec-tRNA ([Ser]Sec) delivery to ribosomal A site also awaits further analysis .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDXAKXEONARI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973528 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57956-29-3 | |

| Record name | Selenobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

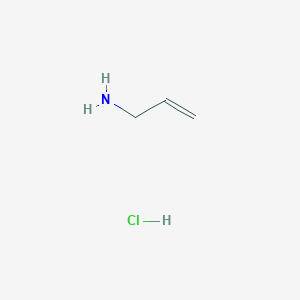

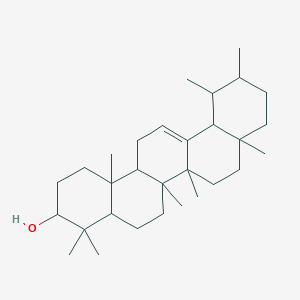

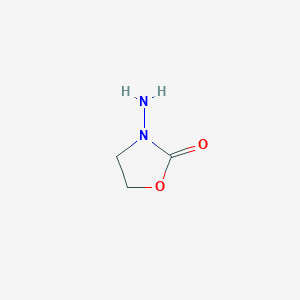

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

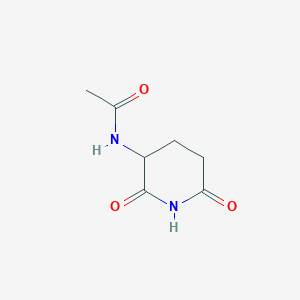

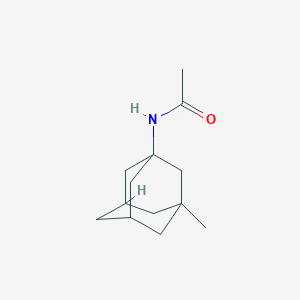

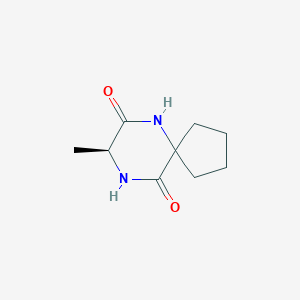

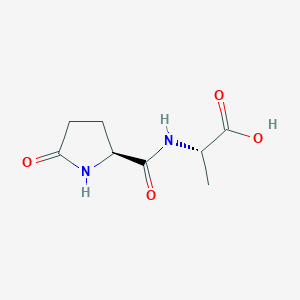

Feasible Synthetic Routes

Q & A

Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?

A1: Research indicates that selenobiotin, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of selenobiotin by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming selenobiotin. This finding provides strong evidence for the potential of biological selenobiotin biosynthesis. []

Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?

A2: While the [2Fe-2Se]2+ biotin synthase can produce selenobiotin, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and selenobiotin is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.

Q3: What structural insights do we have regarding selenobiotin and its interactions?

A3: While a full structural characterization is still pending, there's information about selenobiotin's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, selenobiotin can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.

Q4: Are there synthetic routes available for producing selenobiotin?

A5: Yes, a total synthesis of selenobiotin has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of selenobiotin for further research and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.